4-(Difluoromethoxy)benzotrichloride

Catalog No.
S6599115
CAS No.
2088943-04-6
M.F
C8H5Cl3F2O
M. Wt
261.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethoxy)benzotrichloride

CAS Number

2088943-04-6

Product Name

4-(Difluoromethoxy)benzotrichloride

IUPAC Name

1-(difluoromethoxy)-4-(trichloromethyl)benzene

Molecular Formula

C8H5Cl3F2O

Molecular Weight

261.5 g/mol

InChI

InChI=1S/C8H5Cl3F2O/c9-8(10,11)5-1-3-6(4-2-5)14-7(12)13/h1-4,7H

InChI Key

IUDJEKYLRFQOKR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(Cl)(Cl)Cl)OC(F)F

Canonical SMILES

C1=CC(=CC=C1C(Cl)(Cl)Cl)OC(F)F

4-(Difluoromethoxy)benzotrichloride is a colorless, viscous liquid with significant chemical reactivity, belonging to the family of benzotrichloride derivatives. Its molecular formula is C8H4Cl3F2OC_8H_4Cl_3F_2O with a molecular weight of 261.47 g/mol. The compound is characterized by the presence of a difluoromethoxy group and three chlorine atoms attached to a benzene ring, making it a highly reactive and versatile compound in organic synthesis.

Physical and Chemical Properties

  • Boiling Point: 209 °C
  • Melting Point: -40 °C
  • Density: 1.455 g/cm³
  • Refractive Index: 1.469
  • Solubility: Highly soluble in dichloromethane and chloroform; insoluble in water.

Typical of chlorinated aromatic compounds, including:

  • Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like the difluoromethoxy enhances the reactivity of the benzene ring towards electrophiles.
  • Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of benzoic acid and hydrochloric acid .

Research indicates that 4-(Difluoromethoxy)benzotrichloride exhibits antimicrobial and antiviral properties. It has shown effectiveness in inhibiting the growth of certain bacteria and viruses, including HIV-1. Additionally, it has been investigated for its potential as an antitumor agent, suggesting its relevance in pharmaceutical development.

The synthesis of 4-(Difluoromethoxy)benzotrichloride typically involves several steps:

  • Formation of p-(Difluoromethoxy)phenol: This precursor is reacted with thionyl chloride and phosphorus oxychloride.
  • Chlorination: The resulting compound is then treated with aluminum trichloride to introduce the trichloromethyl group.
  • Characterization: Analytical methods such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are used to confirm the structure and purity of the synthesized compound.

Studies on the interactions of 4-(Difluoromethoxy)benzotrichloride with biological systems indicate its potential as a therapeutic agent. Its ability to inhibit viral replication and bacterial growth highlights its importance in medicinal chemistry. Further investigations into its mechanisms of action may provide insights into its efficacy as an antimicrobial or antiviral agent.

4-(Difluoromethoxy)benzotrichloride shares structural similarities with several other compounds, including:

Compound NameStructure FeaturesUnique Aspects
Benzotrichloride (α,α,α-Trichlorotoluene)Contains three chlorine atoms on a benzene ringLacks difluoromethoxy group; more stable
1,3-Dichloro-5-(trichloromethyl)benzeneTwo chlorine atoms at specific positionsDifferent chlorination pattern; less reactive
2,4-DichlorobenzotrichlorideSimilar structure but different chlorine positionsAltered reactivity due to chlorine arrangement

Uniqueness

The uniqueness of 4-(Difluoromethoxy)benzotrichloride lies in its specific arrangement of functional groups, particularly the difluoromethoxy substituent which enhances its reactivity compared to similar compounds. This distinctive feature contributes to its diverse applications in organic synthesis and materials science .

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Exact Mass

259.937404 g/mol

Monoisotopic Mass

259.937404 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-23

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